4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one
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Overview
Description
Chinensine B is a diterpenoid compound with the molecular formula C20H28O3 and a molecular weight of 316.4 g/mol . It is isolated from the rhizomes of Alpinia chinensis, a plant traditionally used in Chinese medicine . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Chinensine B involves several steps, starting from simpler organic molecules. The synthesis typically includes the formation of key intermediates through reactions such as cyclization, oxidation, and reduction . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of Chinensine B may involve large-scale extraction from Alpinia chinensis or synthetic methods. The extraction process includes solvent extraction, purification, and crystallization to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Chinensine B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of acids, bases, or specific catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chinensine B has a wide range of applications in scientific research:
Mechanism of Action
Chinensine B is part of a family of related diterpenoids, including Chinensines A, C, D, and E . These compounds share similar structures but differ in specific functional groups and stereochemistry. Compared to its analogs, Chinensine B may exhibit unique biological activities and pharmacological properties .
Comparison with Similar Compounds
- Chinensine A
- Chinensine C
- Chinensine D
- Chinensine E
- Coronarin E
- Villosin
- Galanolactone
Biological Activity
The compound 4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one , also known as Chinensine B, is a diterpenoid with promising biological activities. This article reviews its structural characteristics, biological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
Chinensine B has a complex structure characterized by a furan ring and a naphthalene derivative. Its molecular formula is C20H28O3, with a molecular weight of approximately 316.4 g/mol. The structural formula is represented as follows:
Antimicrobial Properties
Research indicates that Chinensine B exhibits significant antimicrobial activity against various pathogens. A study showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains, suggesting its potential as a natural antimicrobial agent.
Anticancer Effects
Chinensine B has been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound was found to activate caspase pathways and downregulate anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Activity
The compound also shows anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .
The biological activity of Chinensine B is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : It can modulate receptor activity related to apoptosis and inflammation pathways.
- Oxidative Stress Reduction : Chinensine B exhibits antioxidant properties that help mitigate oxidative stress in cells.
Case Studies
Several studies have highlighted the biological effects of Chinensine B:
Properties
IUPAC Name |
3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-hydroxy-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7-8,12,15-16,18,22H,1,5-6,9-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUPGEKTXQYTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(=O)OC3O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.